molecular formula C18H14F3NO3 B2987591 6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one CAS No. 859866-37-8

6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one

Cat. No. B2987591
CAS RN: 859866-37-8
M. Wt: 349.309
InChI Key: HGEKLFCDHMMMAX-UHFFFAOYSA-N
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Description

“6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one” is an organic compound. It has a molecular formula of C18H14F3NO3 and an average mass of 349.304 Da . It belongs to the class of compounds known as coumarins or benzopyran-2-ones . These are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Scientific Research Applications

Chemosensory Applications

The compound has potential applications in chemosensory technologies, as indicated by research on similar asymmetric coumarin-conjugated compounds. These have been designed and synthesized for selective colorimetric sensing of metal ions like Cu2+ in aqueous solutions, demonstrating a color change from yellow to orange upon detection, which can be applied in developing practical, visible colorimetric test strips for metal ions in environmental and analytical chemistry contexts (Jo et al., 2014).

Synthesis and Reactivity

Novel synthesis methods have been developed for related polyfluorochromones, which form N-substituted derivatives in reactions with primary amines and amino acids. This demonstrates the compound's versatility in synthetic organic chemistry, opening avenues for creating new materials and molecules with tailored properties for pharmaceutical and materials science applications (Shcherbakov et al., 2015).

Sensor Development

Research on coumarin derivatives has shown their utility in developing sensors for metal ions, such as Fe3+ and Cu2+, in aqueous solutions. These findings are essential for environmental monitoring and analytical applications, where detecting trace amounts of metal ions is crucial (Joshi et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of chromene derivatives. For instance, novel Zinc(II) complexes of heterocyclic ligands, including chromene derivatives, have shown significant antifungal activity, suggesting their use in developing new antimicrobial agents (Yamgar et al., 2014).

Multicomponent Reactions for Diverse Derivatives

Microwave-assisted synthesis has been employed to create novel 2H-chromene derivatives with significant biological activity. This illustrates the compound's role in facilitating efficient synthetic routes to biologically active molecules, contributing to pharmaceutical development and chemical synthesis advancements (El Azab et al., 2014).

properties

IUPAC Name

6-hydroxy-7-methyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c1-10-5-16-14(8-15(10)23)11(6-17(24)25-16)9-22-13-4-2-3-12(7-13)18(19,20)21/h2-8,22-23H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEKLFCDHMMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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